molecular formula C22H23N3O5S B11207896 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B11207896
M. Wt: 441.5 g/mol
InChI Key: ZZFKHKAGDHBIQI-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and dimethoxybenzamide moiety.

Preparation Methods

The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide can be compared with similar compounds such as eltrombopag and celecoxib-related compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H23N3O5S/c1-13-5-7-18(14(2)9-13)25-21(16-11-31(27,28)12-17(16)24-25)23-22(26)15-6-8-19(29-3)20(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26)

InChI Key

ZZFKHKAGDHBIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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